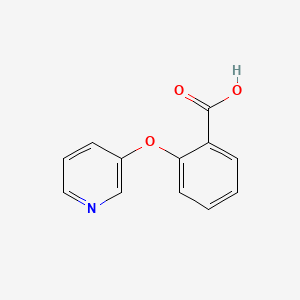

2-(Pyridin-3-yloxy)benzoic acid

Description

2-(Pyridin-3-yloxy)benzoic acid (CAS 1094325-06-0) is a benzoic acid derivative featuring a pyridin-3-yloxy substituent at the ortho position of the aromatic ring. This compound is synthesized via hydrolysis of ethyl 3-(pyridin-3-yloxy)benzoate under acidic conditions, achieving a high yield of 89% . The compound is utilized in research as a precursor for pharmaceuticals or ligands in receptor-binding studies .

Properties

IUPAC Name |

2-pyridin-3-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)16-9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCJGITZQGDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299113 | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094325-06-0 | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094325-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)benzoic acid typically involves the reaction of 3-hydroxypyridine with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-3-yloxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-2-yloxy vs. Pyridin-3-yloxy Derivatives

The position of the pyridinyloxy group significantly impacts synthesis efficiency and properties:

- Ethyl 3-(pyridin-3-yloxy)benzoate (79) and Methyl 3-(pyridin-2-yloxy)benzoate (82) were synthesized using Ullmann coupling, yielding 36% and 28%, respectively. The lower yield for the 2-yloxy derivative suggests steric or electronic challenges in coupling reactions at the pyridine’s 2-position .

- 3-(Pyridin-3-yloxy)benzoic acid (80) exhibits higher synthetic accessibility (89% yield) compared to its 2-yloxy analogs, highlighting the influence of substituent orientation on reaction feasibility .

| Compound | Substituent Position | Synthesis Yield | Key Structural Feature |

|---|---|---|---|

| 2-(Pyridin-3-yloxy)benzoic acid | 3-yloxy | 89% | Pyridine N at meta position |

| Methyl 3-(pyridin-2-yloxy)benzoate | 2-yloxy | 28% | Pyridine N at ortho position |

Substituent Effects: Benzoyl vs. Pyridinyloxy Groups

Comparative studies of benzoic acid derivatives with different substituents reveal trends in binding affinity and electronic properties:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values for T1R3 receptors compared to saccharin and acesulfame, suggesting enhanced receptor interactions due to electron-donating groups (methyl, methoxy) .

| Compound | Substituent Type | ΔGbinding (T1R3) | Acidity (Relative pKa) |

|---|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | Electron-donating | Lower (favorable) | Higher |

| This compound | Electron-withdrawing | Not reported | Lower |

Functional Group Comparisons: Sulfonated vs. Pyridinyloxy Derivatives

- 2-(Sulfooxy)benzoic acid and hydroxyl-(sulfooxy)benzoic acid demonstrate metabolic instability due to labile sulfate esters, as evidenced by MS/MS fragmentation patterns (e.g., loss of sulfoxy groups) .

- The pyridinyloxy group in this compound may confer greater metabolic stability, as aromatic ethers are typically resistant to enzymatic hydrolysis compared to sulfate esters.

Key Research Findings

Synthetic Accessibility : The 3-yloxy configuration in this compound enables higher yields than positional isomers, favoring its use in scalable synthesis .

Biological Relevance : While direct binding data for T1R3 receptors are lacking, structural analogs suggest substituent electronic properties critically influence receptor interactions .

Biological Activity

2-(Pyridin-3-yloxy)benzoic acid, also known as 3-(pyridin-3-yloxy)benzoic acid, is an organic compound with a unique structure that combines a pyridine ring with a benzoic acid moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO3, with a molecular weight of approximately 215.21 g/mol. The compound features a hydroxyl group (-OH) attached to the benzoic acid, enhancing its solubility and reactivity in various environments. The presence of the pyridine ring contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound's activity is influenced by its structural characteristics, particularly the pyridine moiety.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. It acts by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This property makes it a candidate for further investigation in the treatment of inflammatory diseases.

Cytochrome P450 Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacokinetics in drug interaction studies.

Synthesis and Optimization

Various synthetic methods for producing this compound have been explored. Recent studies have focused on optimizing its structure to enhance biological activity while improving solubility and metabolic stability. For example, modifications to the pyridine ring have been shown to influence both antimicrobial efficacy and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.